molecular formula C6H13NO B082455 (1-Aminocyclopentyl)methanol CAS No. 10316-79-7

(1-Aminocyclopentyl)methanol

Cat. No. B082455
CAS RN: 10316-79-7
M. Wt: 115.17 g/mol
InChI Key: PDNZJLMPXLQDPL-UHFFFAOYSA-N
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Description

“(1-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .


Synthesis Analysis

“(1-Aminocyclopentyl)methanol” can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .


Molecular Structure Analysis

The molecular structure of “(1-Aminocyclopentyl)methanol” is represented by the InChI string: InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 . The Canonical SMILES representation is: C1CCC(C1)(CO)N .


Chemical Reactions Analysis

“(1-Aminocyclopentyl)methanol” is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .


Physical And Chemical Properties Analysis

“(1-Aminocyclopentyl)methanol” has a molar mass of 115.17 g/mol . It has a density of 0.9837 (rough estimate), a melting point of 20°C (lit.), and a boiling point of 85-90°C10mm Hg (lit.) . Its vapor pressure is 0.152mmHg at 25°C, and its refractive index is estimated to be 1.4713 .

Scientific Research Applications

  • Methanol in Biological Membranes : Methanol acts as a solubilizing agent in studying transmembrane proteins/peptides and influences lipid dynamics in biological and synthetic membranes. It's shown to enhance the mixing of lipids in membrane compositions and influence the structure-function relationship of bilayers, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

  • Methanol in Chemical Synthesis : Methanol is used as a hydrogen source and C1 synthon in chemical synthesis. It has applications in N-methylation of amines and in the transfer hydrogenation of nitroarenes to synthesize pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

  • Solvation Dynamics : Methanol's solvation dynamics have been investigated through time-dependent fluorescent shift experiments and molecular dynamic simulations, providing insights into its fast decay component in solvation response (Rosenthal et al., 1994).

  • Methanol in Electrophoresis : Methanol is significant in electrophoresis for the electro-oxidation of primary alcohols and separation of carboxylates. This has applications in analyzing substances like ethanol and n-propanol in laboratory samples (Santos et al., 2017).

  • Biotechnological Production : Methanol is used as a substrate in biotechnological production of value-added bulk products like amino acids and polyamines, demonstrated in studies involving genetically engineered Bacillus methanolicus strains (Nærdal et al., 2015).

  • Methanol in Metabolic Stability : The use of methanol in in vitro metabolic stability screenings can interact with substrates to form artifacts, impacting the interpretation of metabolic stability data (Yin et al., 2001).

  • Catalysis : Methanol plays a role in catalysis, such as in Huisgen 1,3-dipolar cycloadditions, where it forms part of the catalyst structure enhancing reaction conditions (Ozcubukcu et al., 2009).

properties

IUPAC Name

(1-aminocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZJLMPXLQDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145678
Record name Cyclopentanemethanol, 1-amino-
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclopentyl)methanol

CAS RN

10316-79-7
Record name [1-Aminocyclopentyl]methanol
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Record name Cyclopentanemethanol, 1-amino-
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Record name Cyclopentanemethanol, 1-amino-
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Record name 1-aminocyclopentanemethanol
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Record name 1-AMINOCYCLOPENTANEMETHANOL
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Synthesis routes and methods I

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 4-cyano-2-ethylphenyl isothiocyanate according to Method C1e to give 2-(4-cyano-2-ethylphenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 2-(4-cyano-2-ethylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane. The nitrile was reduced according to Method D11a to give 2-(4-formyl-2-ethylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane. The aldehyde was reacted with acetonitrile according to Method D12d according to afford 2-(2-ethyl-4-((1E)-2-cyanovinyl)phenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods II

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 2-methyl-4-nitrophenyl isothiocyanate according to Method C1e to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with 2-(bromomethyl)tetrahydro-2H-pyran according to Method D2e to give 2-(2-methyl-4-nitrophenylimino)-1-(tetrahydro-2H-pyran-2-ylmethyl)-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods III

Procedure details

3-Methyl-4-nitroaniline was converted to 3-methyl-4-nitrophenyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 3-methyl-4-nitrophenyl isothiocyanate according to Method C1a to give 2-(3-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(3-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods IV

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was sequentially reacted with SOCl2 and 2-methyl-4-nitrophenyl isothiocyanate according to Method C2a to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cycloheptyl bromide according to Method D2e to give 2-(2-methyl-4-nitrophenylimino)-1-cycloheptyl-3-thia-1-azaspiro [4.4]nonane.
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Synthesis routes and methods V

Procedure details

2-n-Propylaniline was converted to 4-iodo-2-n-propylaniline according to Method A5a. The aniline was converted to 4-iodo-2-n-propylphenyl isothiocyanate according to Method A2b. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-iodo-2-n-propylphenyl isothiocyanate according to Method C1a to give 2-(4-iodo-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 3-cyclopentyl-2-(4-iodo-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The phenyl iodide was reacted with CuCN according to Method D7a to afford 3-cyclopentyl-2-(4-cyano-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminocyclopentyl)methanol
Reactant of Route 2
(1-Aminocyclopentyl)methanol
Reactant of Route 3
(1-Aminocyclopentyl)methanol
Reactant of Route 4
(1-Aminocyclopentyl)methanol
Reactant of Route 5
(1-Aminocyclopentyl)methanol
Reactant of Route 6
(1-Aminocyclopentyl)methanol

Citations

For This Compound
4
Citations
JJN Veerman, YB Bruseker, BCJ van Esseveldt… - …, 2016 - researchgate.net
Three methods were developed for the synthesis of substituted 5, 6-dihydro-4H-1, 2, 4 oxadiazines. The desired oxadiazine rings were synthesised via reductive amination, addition to …
Number of citations: 10 www.researchgate.net
Y Wu, C Dockendorff - The Journal of Organic Chemistry, 2019 - ACS Publications
A new series of simplified azasordarin analogs was synthesized using as key steps a Diels–Alder reaction to generate a highly substituted bicyclo[2.2.1]heptane core, followed by a …
Number of citations: 7 pubs.acs.org
J Salvadori, E Airiau, N Girard, A Mann, M Taddei - Tetrahedron, 2010 - Elsevier
A multicomponent reaction that employs an unsaturated carboxylic acid, a 1,2 or 1,3 amino alcohol and gaseous CO and H 2 has been discovered. Thus, hydrocarbonylation of the …
Number of citations: 27 www.sciencedirect.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com

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